Lipophilicity Advantage Over Simple Sulfonyl Chlorides
The target compound exhibits an XLogP3 of 3.6 [1], which is 1.4 units higher than cyclohexanesulfonyl chloride (XLogP 2.2) [2] and 1.9-2.3 units higher than benzenesulfonyl chloride (XLogP 1.3-1.7) [3]. This substantial increase in lipophilicity is directly attributable to the 2-phenyl substitution on the cyclohexane ring.
Cyclohexanesulfonyl chloride: 2.2
Benzenesulfonyl chloride: 1.3-1.7
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Cyclohexanesulfonyl chloride (XLogP 2.2); Benzenesulfonyl chloride (XLogP 1.3-1.7) |
| Quantified Difference | ΔXLogP3 = +1.4 (vs. cyclohexanesulfonyl chloride); ΔXLogP3 = +1.9 to +2.3 (vs. benzenesulfonyl chloride) |
| Conditions | Computed by PubChem (XLogP3 method) and reported in vendor databases. |
Why This Matters
Higher lipophilicity improves partitioning into organic solvents and enhances membrane permeability, making this compound a more suitable building block for hydrophobic drug candidates or reactions requiring nonpolar media.
- [1] PubChem CID 62085982: XLogP3-AA Value for 2-Phenylcyclohexane-1-sulfonyl chloride View Source
- [2] Molbase: Cyclohexanesulfonyl chloride - LogP Value View Source
- [3] Sielc: Benzenesulfonyl chloride - LogP Value View Source
